3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Description
3-methyl-N-(4-methylbenzyl)-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Compounds with similar structures are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure of the compound, enabling it to interact with its targets in a specific manner.
Biochemical Pathways
It is known that compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have diverse biological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have diverse biological activities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.
Properties
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-8-10-16(11-9-14)12-24-22(28)18-13-23-21-19(20(18)27)15(2)25-26(21)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWNNJZVSGDXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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